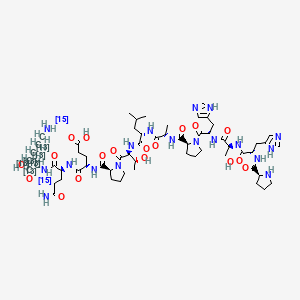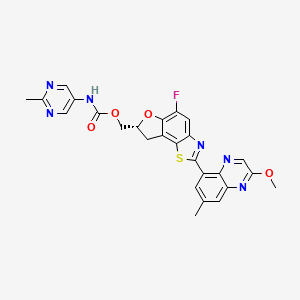
PAR4 antagonist 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Protease-activated receptor 4 antagonist 1 is a compound that targets protease-activated receptor 4, a member of the G protein-coupled receptor family. Protease-activated receptor 4 is involved in platelet activation and aggregation, making it a significant target for antithrombotic therapy. Protease-activated receptor 4 antagonist 1 is being studied for its potential to prevent thrombotic events by inhibiting the activation of protease-activated receptor 4.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of protease-activated receptor 4 antagonist 1 typically involves a three-step synthetic route. One example is the development of indole-based protease-activated receptor 4 antagonists, which includes the following steps :
- Formation of the indole core through a cyclization reaction.
- Functionalization of the indole core with various substituents to enhance selectivity and potency.
- Final purification and characterization of the compound.
Industrial Production Methods
Industrial production methods for protease-activated receptor 4 antagonist 1 are not extensively documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
化学反応の分析
Types of Reactions
Protease-activated receptor 4 antagonist 1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of an alcohol group may yield a ketone or aldehyde, while reduction of a ketone may yield an alcohol.
科学的研究の応用
Protease-activated receptor 4 antagonist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of protease-activated receptor 4 and related pathways.
Biology: Investigated for its role in platelet activation and aggregation, as well as its potential to modulate other cellular processes.
作用機序
Protease-activated receptor 4 antagonist 1 exerts its effects by binding to the protease-activated receptor 4 and preventing its activation by thrombin. This inhibition blocks the downstream signaling pathways that lead to platelet activation and aggregation . The molecular targets and pathways involved include the G protein-coupled receptor signaling cascade and various intracellular signaling molecules.
類似化合物との比較
Protease-activated receptor 4 antagonist 1 is unique compared to other protease-activated receptor antagonists due to its selectivity for protease-activated receptor 4 and its potential to provide a safer antithrombotic therapy . Similar compounds include:
Vorapaxar: A protease-activated receptor 1 antagonist used as an antiplatelet drug.
BMS-986120: Another protease-activated receptor 4 antagonist currently under investigation for its antithrombotic properties.
Protease-activated receptor 4 antagonist 1 stands out due to its specific targeting of protease-activated receptor 4, which may offer advantages in terms of efficacy and safety.
特性
分子式 |
C26H21FN6O4S |
|---|---|
分子量 |
532.5 g/mol |
IUPAC名 |
[(7R)-5-fluoro-2-(2-methoxy-7-methylquinoxalin-5-yl)-7,8-dihydrofuro[2,3-g][1,3]benzothiazol-7-yl]methyl N-(2-methylpyrimidin-5-yl)carbamate |
InChI |
InChI=1S/C26H21FN6O4S/c1-12-4-16(22-19(5-12)32-21(35-3)10-30-22)25-33-20-7-18(27)23-17(24(20)38-25)6-15(37-23)11-36-26(34)31-14-8-28-13(2)29-9-14/h4-5,7-10,15H,6,11H2,1-3H3,(H,31,34)/t15-/m1/s1 |
InChIキー |
SGYYQMJPGDIKMA-OAHLLOKOSA-N |
異性体SMILES |
CC1=CC(=C2C(=C1)N=C(C=N2)OC)C3=NC4=CC(=C5C(=C4S3)C[C@@H](O5)COC(=O)NC6=CN=C(N=C6)C)F |
正規SMILES |
CC1=CC(=C2C(=C1)N=C(C=N2)OC)C3=NC4=CC(=C5C(=C4S3)CC(O5)COC(=O)NC6=CN=C(N=C6)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



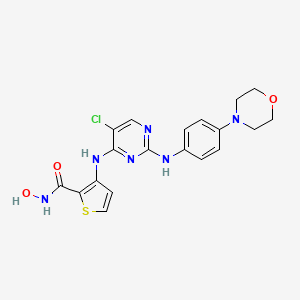
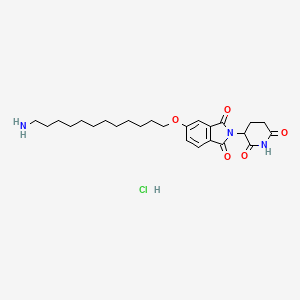

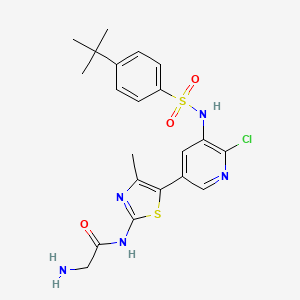
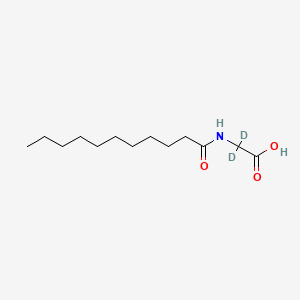
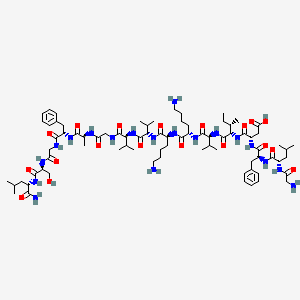
![(2P)-2-(isoquinolin-4-yl)-1-[(1s,3R)-3-(methylcarbamoyl)cyclobutyl]-N-{(1S)-1-[4-(trifluoromethyl)phenyl]butyl}-1H-benzimidazole-7-carboxamide](/img/structure/B15138232.png)
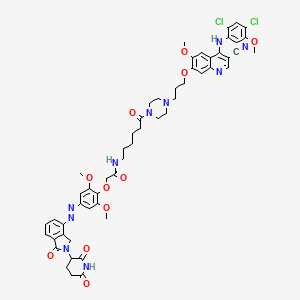
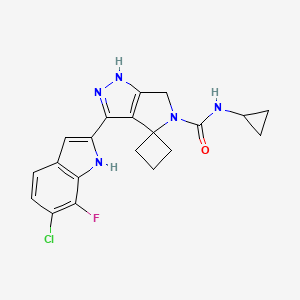

![[(9R,10R,11R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (Z)-2-methylbut-2-enoate](/img/structure/B15138291.png)

